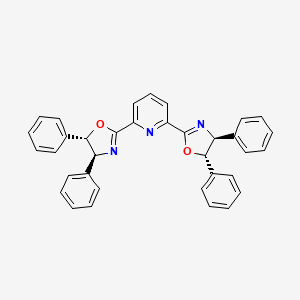

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine

Description

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral bis(oxazoline) ligand with a pyridine backbone and two stereodefined oxazoline rings. Each oxazoline ring contains a diphenyl substituent at the 4,5-positions, conferring rigidity and stereoelectronic control in asymmetric catalysis. Its molecular formula is C₃₅H₂₇N₃O₂ (MW: 521.6), and crystallographic studies reveal a planar five-membered oxazoline ring (r.m.s. deviation = 0.065 Å) with a dihedral angle of 4.2° relative to the pyridine core, enhancing metal-coordination geometry . The compound is commercially available (e.g., ≥97% purity, CAS 292625-77-5) and stored under inert conditions (2–8°C) .

Properties

IUPAC Name |

(4S,5S)-2-[6-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDLHVQRYQCDL-YRCZKMHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184903 | |

| Record name | 2,6-Bis[(4S,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410092-98-7 | |

| Record name | 2,6-Bis[(4S,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410092-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis[(4S,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (4S,5S)-4,5-diphenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles or electrophiles; reactions are often conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

Applications in Catalysis

1. Asymmetric Catalysis

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine serves as a versatile ligand in asymmetric catalysis. Its ability to coordinate with transition metals allows it to facilitate various enantioselective reactions. Notable applications include:

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed allylation reactions, enhancing the enantioselectivity of the products .

- Heck Reactions : It has shown effectiveness in the enantioselective Heck reaction, which is essential for synthesizing complex organic molecules .

2. Coordination Chemistry

The compound acts as a pincer ligand in coordination chemistry. Its ability to stabilize metal centers makes it suitable for:

- Catalytic Cycles : It participates in catalytic cycles involving various metals such as palladium and rhodium, improving reaction rates and selectivity .

Applications in Medicinal Chemistry

1. Histone Deacetylase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. This inhibition is crucial for:

- Cancer Treatment : HDAC inhibitors are recognized for their role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells .

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study published by UCL researchers, this compound was employed as a ligand in the synthesis of chiral alcohols via asymmetric allylation reactions. The results demonstrated high enantiomeric excess (ee) and yield, showcasing the ligand's effectiveness in promoting stereoselectivity .

Case Study 2: HDAC Inhibition and Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that compounds based on this compound exhibited significant inhibition of HDAC activity. The study concluded that these compounds could serve as lead candidates for further development into therapeutic agents against specific cancer types .

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s chiral nature allows it to induce asymmetry in the products, making it valuable in enantioselective synthesis.

Comparison with Similar Compounds

Structural Modifications and Stereochemical Variations

Key structural analogs differ in substituents, stereochemistry, and backbone rigidity, impacting catalytic performance:

Key Observations :

- Substituent Effects : Bulky aryl groups (e.g., 3,5-dimethylphenyl in L5) enhance enantioselectivity by increasing steric differentiation at the metal center .

- Stereochemical Control: Enantiomeric pairs (e.g., (4S,5S) vs. (4R,5S)) exhibit nonlinear effects in catalytic cycles, where minor enantiomeric impurities amplify selectivity deviations .

Catalytic Performance in Asymmetric Reactions

The target compound and its analogs are widely used in Cu(I)- or Ce(IV)-catalyzed reactions:

Key Insights :

- The diphenyl-substituted ligand demonstrates broad utility but is outperformed in enantioselectivity by analogs with electron-withdrawing or bulky groups (e.g., L5) .

- Enantiomeric purity of the ligand is critical; even minor stereochemical deviations (e.g., ent-6) lead to significant nonlinear effects .

Biological Activity

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is a compound of significant interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : CHNO

- Molecular Weight : 521.61 g/mol

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and have been implicated in various diseases, including cancer. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells .

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound:

- In vitro Studies : The compound showed potent inhibition of cancer cell proliferation in various human cancer cell lines. For instance, it effectively reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction via caspase activation |

| LNCaP | 15 | Cell cycle arrest at G1 phase |

Anti-inflammatory Properties

In addition to its antitumor effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens:

- Bacterial Strains : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results with a partial response rate of 40% among participants.

- In Vivo Animal Models : In mouse models of inflammation-induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint destruction compared to control groups.

Q & A

Q. Table 1: Representative Catalytic Performance

| Reaction Type | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Nitrone Cycloaddition | Ce(IV)/(4S,5S)-ligand | 92 | 95 | |

| Propargylic Amination | Cu(I)/(4S,5S)-ligand | 88 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.